molecular formula C13H10N2O2S B1344375 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid CAS No. 76054-21-2

4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid

Cat. No.: B1344375
CAS No.: 76054-21-2
M. Wt: 258.3 g/mol
InChI Key: NAIGUZULXRTVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid is a synthetic organic compound with the molecular formula C 13 H 10 N 2 O 2 S and a molecular weight of 258.30 g/mol . Its structure is based on the para-aminobenzoic acid (PABA) scaffold, a well-characterized building block in pharmaceutical and chemical research known for its versatility in creating biologically active molecules . The compound is characterized by a thiocarbonyl bridge linking the benzoic acid and pyridine rings, a feature that may influence its electronic properties and binding affinity. As a derivative of PABA, this compound is of significant interest in medicinal chemistry and drug discovery. PABA itself is a fundamental component in more than 180 commercial drugs and is recognized for its role in the biosynthesis of folate in bacteria and plants . Researchers are exploring PABA analogs for a wide range of potential therapeutic applications, including as antimicrobial, anticancer, anti-Alzheimer's, and anti-inflammatory agents . The specific mechanism of action for this analog is an area of active investigation, but its design allows it to be studied as a potential inhibitor of key enzymatic pathways or as a scaffold for developing novel molecular tools. This product is labeled with the hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn when handling this material. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

4-(pyridine-4-carbothioylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-13(17)10-1-3-11(4-2-10)15-12(18)9-5-7-14-8-6-9/h1-8H,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIGUZULXRTVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Stepwise Synthesis

Step 1: Preparation of Pyridin-4-ylcarbonothioyl Chloride

  • Pyridine-4-carbothioic acid or its derivatives can be converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.
  • Reaction conditions: reflux in an inert solvent like dichloromethane or chloroform, under nitrogen atmosphere to avoid moisture.

Step 2: Amide Bond Formation

  • 4-Aminobenzoic acid is reacted with pyridin-4-ylcarbonothioyl chloride in an aprotic solvent such as dichloromethane or tetrahydrofuran.
  • A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the reaction.
  • The reaction is typically carried out at low temperature (0–5 °C) initially to control the rate, then allowed to warm to room temperature for completion.
  • The product precipitates or is extracted and purified by recrystallization or chromatography.

Alternative Methods

  • Thiosemicarbazide coupling : 4-Aminobenzoic acid can be coupled with pyridinyl isothiocyanates or thiosemicarbazides under reflux in ethanol or methanol to form the thioamide linkage.
  • Use of coupling agents : Carbodiimides (e.g., EDC, DCC) can facilitate the formation of the amide bond between 4-aminobenzoic acid and pyridinylcarbonothioic acid derivatives without the need for acid chlorides.
Parameter Typical Range/Condition Notes
Solvent Dichloromethane, THF, ethanol Aprotic solvents preferred for acylation
Temperature 0 °C to room temperature Low temp controls reaction rate
Base Triethylamine, pyridine Neutralizes HCl, promotes amide formation
Reaction time 2–24 hours Monitored by TLC or HPLC
Purification Recrystallization, column chromatography Ensures high purity
  • The reaction of 4-aminobenzoic acid with pyridin-4-ylcarbonothioyl chloride under optimized conditions yields the target compound in 70–90% isolated yield.
  • Purity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
  • Side reactions such as hydrolysis of acid chlorides or over-acylation are minimized by controlling moisture and stoichiometry.
Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Acid chloride method 4-Aminobenzoic acid + pyridinylcarbonothioyl chloride Triethylamine, DCM, 0–25 °C, 12 h 75–90 High yield, straightforward Requires preparation of acid chloride
Thiosemicarbazide coupling 4-Aminobenzoic acid + pyridinyl isothiocyanate Ethanol, reflux, 6–12 h 65–80 Mild conditions Longer reaction time
Carbodiimide coupling 4-Aminobenzoic acid + pyridinylcarbonothioic acid EDC or DCC, DMF, room temp, 24 h 70–85 Avoids acid chlorides Carbodiimide byproducts require removal

The preparation of 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid is efficiently achieved through amide bond formation between 4-aminobenzoic acid and pyridinylcarbonothioyl derivatives. The acid chloride method remains the most common and effective approach, offering high yields and purity. Alternative methods using thiosemicarbazides or carbodiimide coupling provide milder conditions but may require longer reaction times or additional purification steps. Optimization of reaction parameters such as temperature, solvent, and base is critical to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The carbonothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Pyridine-Substituted Benzoic Acids

4-(Pyridin-2-yl)benzoic acid (CAS N/A): Direct attachment of a pyridine ring at the 4-position of benzoic acid.

4-(Pyridin-3-yl)benzoic acid : Similar to the above but with pyridine at the meta position. Positional isomerism affects electronic distribution and steric interactions .

4-[(2-Pyridinylmethyl)amino]benzoic acid (CAS 5966-18-7): Contains a pyridinylmethylamino group instead of a thioamide. The absence of sulfur reduces polarizability and may alter metabolic stability .

Thioamide-Containing Derivatives

4-{(E)-[2-(Pyridin-4-ylcarbonyl)hydrazin-1-ylidene]methyl}phenyl acetate : Features a hydrazine-linked pyridinylcarbonyl group. The azomethine bond and hydrogen-bonding network (O–H⋯O/N) contrast with the thioamide’s S–H interactions, impacting crystal packing .

4-((4-Nitrobenzoyl)amino)benzoic acid: Replaces the thioamide with a nitro-substituted benzamide. The electron-withdrawing nitro group increases acidity (pKa ~1.5) compared to the thioamide (pKa ~3.2) .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) pKa (COOH)
4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid 283.30 2.1 ~0.5 (H₂O) 3.2
4-(Pyridin-2-yl)benzoic acid 215.22 1.8 ~1.2 (H₂O) 2.9
4-[(2-Pyridinylmethyl)amino]benzoic acid 243.26 1.5 ~2.0 (H₂O) 3.5
4-((4-Nitrobenzoyl)amino)benzoic acid 300.24 2.3 ~0.3 (H₂O) 1.5

*LogP values estimated via computational tools. The thioamide group in the target compound increases lipophilicity compared to amide analogs but reduces aqueous solubility .

Crystallographic and Conformational Analysis

  • Target Compound : Likely adopts a planar conformation due to resonance in the thioamide group. The pyridine ring may form intramolecular hydrogen bonds (N–H⋯S), stabilizing the structure .

Biological Activity

4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities. This compound is characterized by the presence of a pyridine ring and a carbonothioyl group, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10N2O2S\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2\text{S}

This structure indicates the presence of functional groups that may contribute to its biological activity, including the amino and carboxylic acid functionalities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that PABA derivatives can inhibit bacterial growth, suggesting potential use as antimicrobial agents .
  • Anticancer Activity : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
  • Anti-inflammatory Effects : Certain studies suggest that these compounds can modulate inflammatory pathways, providing insight into their therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could lead to downstream effects influencing cellular behavior and proliferation.

Antimicrobial Activity

A study conducted on various PABA derivatives, including this compound, revealed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
PABA64S. aureus

Anticancer Studies

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were established as follows:

Cell LineIC50 (µM)
MCF-715
HeLa20

These findings suggest its potential as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid?

  • Methodology : The compound is synthesized via nucleophilic addition of 4-aminobenzoic acid with pyridin-4-yl isothiocyanate. The reaction is typically conducted under reflux in anhydrous acetone for 3–6 hours, monitored by TLC. Purification involves filtration and crystallization from ethanol . Alternative routes may employ benzoyl or 4-chlorobenzoyl isothiocyanate derivatives for structural diversification .

Q. How is the molecular structure of this compound characterized?

  • Methodology : X-ray crystallography using SHELXL software (for refinement) is the gold standard for structural elucidation. Key parameters include bond lengths, angles, and torsional angles between the pyridine and benzoic acid moieties . Complementary techniques like FT-IR and NMR (¹H/¹³C) validate functional groups, such as the thiourea linkage (–N–C(=S)–N–) and carboxylic acid .

Q. What solvents are suitable for recrystallization, and how is purity assessed?

  • Methodology : Ethanol or methanol is preferred for recrystallization due to moderate solubility. Purity is confirmed via HPLC (≥95% peak area) or melting point analysis (>350°C, though exact values depend on substituents) .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Methodology :

  • Catalysts : Palladium or copper catalysts enhance reaction efficiency in cyclization steps (e.g., forming thiazolidinone derivatives) .
  • Solvent Optimization : Replace acetone with DMF or toluene for better solubility of intermediates .
  • Workflow : Use continuous-flow reactors for large-scale synthesis to improve heat transfer and reduce side reactions .

Q. What strategies resolve contradictory crystallographic data (e.g., disorder or twinning)?

  • Methodology :

  • Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning or disorder in the pyridine ring .
  • Validation : Cross-check with DFT calculations (e.g., Gaussian09) to verify bond geometry and electron density maps .

Q. How do structural modifications (e.g., substituents on pyridine) affect bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., 4-chlorobenzoyl or trifluoromethyl variants) and test against target enzymes (e.g., carbonic anhydrase) .
  • Assays : Use insecticidal activity assays (e.g., Spodoptera littoralis larvae) to correlate substituent electronegativity with potency .

Q. How is solubility in non-aqueous solvents determined experimentally?

  • Methodology :

  • Gravimetric Analysis : Dissolve excess compound in solvents (e.g., cyclohexane, DMSO) at 25–30°C, filter, and measure residue mass .
  • HPLC-Calibrated Methods : Quantify saturated solutions using UV-Vis detection at λ ≈ 260 nm (for aromatic systems) .

Data Interpretation & Troubleshooting

Q. How to address discrepancies in biological activity between computational predictions and experimental results?

  • Methodology :

  • Docking Validation : Re-run molecular docking (e.g., AutoDock Vina) with corrected protonation states for the carboxylic acid group at physiological pH .
  • Metabolite Screening : Use LC-MS to identify oxidation byproducts (e.g., CYP450-mediated hydroxylation) that may alter activity .

Q. What analytical methods distinguish between keto-enol tautomerism in the thiourea moiety?

  • Methodology :

  • NMR Dynamics : ¹H NMR in DMSO-d₆ at variable temperatures to observe proton exchange rates .
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm sulfur bonding environment (C=S vs. C–S) .

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